molecular formula C32H52N3O7P B12371869 L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI)

L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI)

Cat. No.: B12371869
M. Wt: 621.7 g/mol
InChI Key: VLHBSKDNBPFQLA-WSBFXQKSSA-N
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Description

L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI) is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI) involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the individual amino acid derivatives, followed by their coupling through peptide bond formation. The reaction conditions often include the use of coupling agents such as carbodiimides and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, often requiring specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI) has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI) stands out due to its unique combination of functional groups and structural complexity

Properties

Molecular Formula

C32H52N3O7P

Molecular Weight

621.7 g/mol

IUPAC Name

N-[(2S)-1-[[(2S)-1-[(3-cyclohexyl-1-dimethoxyphosphoryl-1-hydroxypropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclopentanecarboxamide

InChI

InChI=1S/C32H52N3O7P/c1-22(2)19-26(30(37)35-28(21-24-15-9-6-10-16-24)32(39)43(40,41-3)42-4)34-31(38)27(20-23-13-7-5-8-14-23)33-29(36)25-17-11-12-18-25/h5,7-8,13-14,22,24-28,32,39H,6,9-12,15-21H2,1-4H3,(H,33,36)(H,34,38)(H,35,37)/t26-,27-,28?,32?/m0/s1

InChI Key

VLHBSKDNBPFQLA-WSBFXQKSSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC(CC1CCCCC1)C(O)P(=O)(OC)OC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3CCCC3

Canonical SMILES

CC(C)CC(C(=O)NC(CC1CCCCC1)C(O)P(=O)(OC)OC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCC3

Origin of Product

United States

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